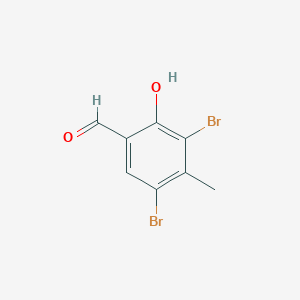

3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde

Description

The exact mass of the compound this compound is 293.87141 g/mol and the complexity rating of the compound is 174. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-2-hydroxy-4-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O2/c1-4-6(9)2-5(3-11)8(12)7(4)10/h2-3,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPWONTZPDIUBII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1Br)O)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501266228 | |

| Record name | 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501266228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

311318-65-7 | |

| Record name | 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=311318-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501266228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde

Introduction

3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde, identified by CAS number 311318-65-7, is a poly-substituted aromatic aldehyde. Its structure is characterized by a benzaldehyde core functionalized with two bromine atoms, a hydroxyl group, and a methyl group. This specific arrangement of functional groups imparts a unique electronic and steric profile, making it a valuable intermediate in advanced organic synthesis.

The presence of a reactive aldehyde, an acidic phenolic hydroxyl, and two bulky, electron-withdrawing bromine atoms ortho and para to the hydroxyl group creates a molecule with multiple sites for chemical modification. This guide provides a comprehensive overview of its properties, a logical synthesis protocol, its chemical reactivity, and its potential applications for professionals in chemical research and drug development.

Physicochemical and Spectroscopic Properties

Precise experimental data for this compound is not extensively reported in public literature. However, its properties can be predicted based on its structure and compared with those of its close isomers.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | Value for this compound | Value for Isomer: 3,5-Dibromo-4-hydroxybenzaldehyde | Value for Isomer: 3,5-Dibromo-2-hydroxy-4-methoxybenzaldehyde[1] |

| CAS Number | 311318-65-7 | 2973-77-5 | 117238-61-6 |

| Molecular Formula | C₈H₆Br₂O₂ | C₇H₄Br₂O₂ | C₈H₆Br₂O₃ |

| Molecular Weight | 293.94 g/mol [2] | 279.91 g/mol | 309.94 g/mol |

| Appearance | Solid (Predicted) | Solid | Solid |

| Melting Point | Data not available | 181-185 °C | 97-101 °C |

| XlogP (Predicted) | 3.3 | 3.2 | Not available |

Spectroscopic Analysis (Theoretical)

-

¹H NMR Spectroscopy:

-

Aromatic Proton (C6-H): A singlet is expected between δ 7.5-8.0 ppm. The ortho and meta couplings are absent due to substitution at all adjacent positions.

-

Aldehyde Proton (-CHO): A sharp singlet is expected in the downfield region, typically between δ 9.8-10.5 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, whose chemical shift is dependent on concentration and solvent, is expected, likely between δ 5-12 ppm. Intramolecular hydrogen bonding with the adjacent aldehyde's carbonyl oxygen could shift this signal significantly downfield.

-

Methyl Protons (-CH₃): A sharp singlet is expected around δ 2.2-2.5 ppm.

-

-

¹³C NMR Spectroscopy:

-

Aldehyde Carbonyl (C=O): Expected around δ 190-195 ppm.

-

Aromatic Carbons: Six distinct signals are expected. The carbon bearing the hydroxyl group (C2) would be downfield (δ 155-160 ppm). Carbons bearing bromine atoms (C3, C5) would be shifted upfield relative to unsubstituted carbons (δ 110-125 ppm). The carbon attached to the aldehyde (C1) and the methyl group (C4) would have characteristic shifts around δ 130-140 ppm. The sole protonated carbon (C6) would appear in the typical aromatic region (δ 125-135 ppm).

-

Methyl Carbon (-CH₃): Expected in the aliphatic region, around δ 15-20 ppm.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

O-H Stretch: A broad band from 3100-3400 cm⁻¹ for the phenolic hydroxyl group.

-

C-H Stretch (Aromatic/Aldehydic): Sharp peaks around 3050-3100 cm⁻¹ and 2720-2820 cm⁻¹ (the latter being characteristic for the C-H bond of an aldehyde).

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1660-1680 cm⁻¹. Conjugation and potential intramolecular hydrogen bonding would shift this to a lower wavenumber compared to a non-conjugated aldehyde.

-

C=C Stretch (Aromatic): Multiple peaks in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch: Absorptions in the fingerprint region, typically below 700 cm⁻¹.

-

-

Mass Spectrometry:

-

The mass spectrum would show a characteristic isotopic pattern for two bromine atoms (¹⁹Br and ⁸¹Br). The molecular ion peak [M]⁺ would appear as a triplet with relative intensities of approximately 1:2:1. Predicted m/z values are provided in Table 2.[3]

-

Table 2: Predicted m/z for Molecular Adducts of this compound[3]

| Adduct | Predicted m/z |

| [M+H]⁺ | 292.88072 |

| [M+Na]⁺ | 314.86266 |

| [M-H]⁻ | 290.86616 |

Synthesis and Purification

A robust synthesis for this compound can be designed starting from the commercially available precursor, 2-hydroxy-4-methylbenzaldehyde. The synthesis relies on the principle of electrophilic aromatic substitution, where the powerful activating and ortho-, para-directing effects of the hydroxyl group guide the bromination to the desired positions.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Direct Bromination

Disclaimer: This protocol is a theoretical procedure based on established chemical principles for phenol bromination. It must be performed by trained personnel with appropriate safety precautions in a fume hood.

Materials:

-

2-hydroxy-4-methylbenzaldehyde

-

Glacial Acetic Acid

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Sodium thiosulfate solution (10% w/v)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Solvents for extraction (e.g., Dichloromethane or Ethyl Acetate)

-

Solvents for recrystallization (e.g., Ethanol/water mixture or Hexane/Ethyl Acetate)

Procedure:

-

Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 1.0 equivalent of 2-hydroxy-4-methylbenzaldehyde in glacial acetic acid.

-

Bromination: Cool the solution in an ice bath to 0-5 °C. From the dropping funnel, add a solution of 2.1 equivalents of bromine in glacial acetic acid dropwise over 30-60 minutes. The rate of addition should be controlled to maintain the temperature below 10 °C. Causality: The strong activation by the hydroxyl group makes the reaction highly exothermic. Low temperature and slow addition are crucial to prevent over-bromination and the formation of side products.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing cold water and ice.

-

Workup:

-

To neutralize any unreacted bromine, add 10% sodium thiosulfate solution until the reddish-brown color disappears.

-

Extract the aqueous mixture three times with dichloromethane.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove acetic acid), water, and finally brine. Self-Validation: The bicarbonate wash is complete when CO₂ evolution ceases, confirming the neutralization of the acid catalyst.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system like an ethanol/water mixture or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dictated by the interplay of its three functional groups.

Caption: Key reactivity sites on the this compound molecule.

-

Aldehyde Group: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. It can undergo standard aldehyde transformations:

-

Oxidation: Can be oxidized to the corresponding carboxylic acid using agents like potassium permanganate or Jones reagent.

-

Reduction: Can be selectively reduced to a primary alcohol (3,5-dibromo-2-hydroxy-4-methylbenzyl alcohol) using mild reducing agents like sodium borohydride (NaBH₄).

-

Nucleophilic Addition: Reacts with Grignard reagents or organolithium compounds to form secondary alcohols.

-

Condensation Reactions: Undergoes condensation with amines to form imines (Schiff bases) and with active methylene compounds in reactions like the Knoevenagel condensation.

-

-

Phenolic Hydroxyl Group:

-

Acidity: The hydroxyl proton is acidic and can be readily removed by a base to form a phenoxide ion. The acidity is enhanced by the electron-withdrawing inductive effect of the two bromine atoms.[4]

-

O-Alkylation/O-Acylation: The resulting phenoxide is a potent nucleophile and can react with alkyl halides (Williamson ether synthesis) or acyl halides/anhydrides to form ethers and esters, respectively.

-

-

Aromatic Ring and Substituents:

-

Electronic Effects: The hydroxyl group is a strongly activating, ortho-, para-director. The methyl group is a weakly activating, ortho-, para-director. The bromine atoms are deactivating overall due to their strong inductive electron withdrawal (-I effect), but are ortho-, para-directing due to resonance (+M effect).[4][5] The positions ortho and para to the hydroxyl group are already substituted, making further electrophilic substitution on the ring challenging.

-

Palladium-Catalyzed Cross-Coupling: The carbon-bromine bonds are suitable sites for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of C-C, C-N, and C-O bonds. This makes the molecule a versatile scaffold for building more complex structures.[4]

-

Applications in Research and Development

As a highly functionalized building block, this compound is primarily of interest to researchers in synthetic chemistry. Its utility lies in its potential to serve as a starting point for the synthesis of more complex molecules with potential biological activity or unique material properties.

-

Pharmaceutical and Agrochemical Synthesis: The combination of a phenol, an aldehyde, and two bromine atoms provides multiple handles for diversification. It can be used to construct libraries of compounds for screening purposes. The bromophenol motif itself is found in various marine natural products known for their diverse biological activities, including antimicrobial and antioxidant properties.[6]

-

Ligand and Complex Synthesis: The salicylaldehyde core can act as a bidentate ligand, coordinating to metal ions through the hydroxyl oxygen and the aldehyde oxygen. Derivatives of this molecule could be used to synthesize novel metal complexes for catalysis or material science applications.

-

Polymer and Materials Science: The phenolic hydroxyl group allows for incorporation into polymer backbones, such as polyesters or polyethers. The bromine atoms provide sites for further functionalization or can impart flame-retardant properties to materials.

Safety and Handling

While a specific Safety Data Sheet (SDS) for CAS 311318-65-7 is not widely available, the hazards can be inferred from structurally similar compounds like 3,5-dibromo-4-hydroxybenzaldehyde.

-

Hazard Classification: Expected to be classified as a skin irritant, eye irritant, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated fume hood. If dust is generated, a NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95) is recommended.

-

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

References

- Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. MDPI. [Link]

- Transformation of bromophenols by aqueous chlorination and exploration of main reaction mechanisms. PubMed. [Link]

- Understanding Bromophenol Substitution Reactions. YouTube. [Link]

- Reactivity of Substituted Phenols Toward Alkyl Radicals. ACS Publications. [Link]

- This compound. PubChemLite. [Link]

Sources

chemical structure of 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde

The following is an in-depth technical guide on the chemical structure, synthesis, and applications of 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde.

CAS Registry Number: 311318-65-7

Molecular Formula:

Executive Summary

This compound is a highly functionalized aromatic aldehyde used primarily as a pharmacophore precursor and a ligand in coordination chemistry. Structurally, it is a derivative of salicylaldehyde, characterized by the presence of two bromine atoms at the 3 and 5 positions and a methyl group at the 4-position. Its unique substitution pattern—combining a hard donor (oxygen), a lipophilic spacer (methyl), and heavy halogens (bromine)—makes it a critical intermediate in the synthesis of Schiff bases with enhanced biological activities (antibacterial, antifungal) and specific enzyme inhibitors (e.g., Stearoyl-CoA desaturase).

Structural Anatomy & Electronic Properties

The molecule is built upon a benzene core with four distinct substituents, creating a densely packed electronic environment.

Positional Analysis (IUPAC Numbering)

-

Position 1 (Formyl Group, -CHO): The electrophilic center, reactive towards nucleophiles (amines).

-

Position 2 (Hydroxyl Group, -OH): A strong electron-donating group (EDG) that activates the ring. It forms a critical intramolecular hydrogen bond with the carbonyl oxygen (

), stabilizing the planar conformation. -

Position 3 (Bromo Group, -Br): An electron-withdrawing group (EWG) via induction but donating via resonance. Located ortho to the hydroxyl, it increases the acidity of the phenol.

-

Position 4 (Methyl Group, -CH

): A weak EDG that adds lipophilicity and steric bulk, preventing nucleophilic attack at the 4-position. -

Position 5 (Bromo Group, -Br): The second halogen, located para to the hydroxyl group.

-

Position 6 (Proton, -H): The only remaining aromatic proton, appearing as a distinct singlet in NMR spectroscopy.

Electronic & Steric Effects

The interplay between the electron-donating -OH/-CH

Visualization of Structural Logic

Caption: Functional group map of this compound showing the intramolecular hydrogen bond stabilizing the pseudo-six-membered ring.

Synthesis Protocol

The synthesis follows a logical electrophilic aromatic substitution pathway. The starting material is 2-hydroxy-4-methylbenzaldehyde (4-methylsalicylaldehyde), which is typically derived from m-cresol via the Reimer-Tiemann reaction or Vilsmeier-Haack formylation.

Reaction Pathway

The hydroxyl group at C2 strongly activates the ring, directing incoming electrophiles (

Caption: Synthetic route from m-cresol to the target dibromoaldehyde via formylation and subsequent regioselective bromination.

Experimental Methodology (Standardized Protocol)

Reagents: 2-Hydroxy-4-methylbenzaldehyde (1.0 eq), Bromine (

-

Dissolution: Dissolve 2-hydroxy-4-methylbenzaldehyde in glacial acetic acid at room temperature.

-

Bromination: Add a solution of bromine in acetic acid dropwise over 30 minutes. Maintain temperature below 25°C to prevent oxidation of the aldehyde.

-

Reaction: Stir the mixture for 2–4 hours. The solution will transition from dark red to orange/yellow as bromine is consumed.

-

Quenching: Pour the reaction mixture into ice-cold water. The product will precipitate as a solid.

-

Purification: Filter the crude solid. Recrystallize from ethanol or acetic acid/water to yield pale yellow needles.

Physicochemical & Spectroscopic Data

Physical Properties

| Property | Value | Notes |

| Physical State | Solid (Crystalline) | Usually pale yellow needles |

| Melting Point | 91–92 °C | Distinct from 4-OH isomer (181°C) |

| Solubility | Soluble in DMSO, CHCl | Insoluble in water |

| Acidity (pKa) | ~6.5–7.0 (Predicted) | More acidic than phenol due to Br EWG |

Spectroscopic Characterization (Consensus Data)

Researchers should verify the identity of the synthesized compound using the following diagnostic signals.

| Technique | Signal (ppm / cm⁻¹) | Assignment | Structural Insight |

| Phenolic -OH | Deshielded by H-bond to C=O | ||

| (CDCl | Aldehyde -CHO | Characteristic formyl singlet | |

| Ar-H (C6) | Key Identifier: Singlet (no coupling) | ||

| Methyl -CH | Attached to aromatic ring | ||

| IR (KBr) | 3300–3400 (broad) | O-H Stretch | Weakened by intramolecular H-bond |

| 1660–1680 (strong) | C=O Stretch | Conjugated aldehyde | |

| 600–700 | C-Br Stretch | Presence of halogen |

Reactivity & Applications

Schiff Base Formation (Primary Application)

The aldehyde group at C1 is highly reactive toward primary amines, forming azomethine (

-

Mechanism: Nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

-

Utility: The resulting Schiff bases act as multidentate ligands (ON donor set) for transition metals (Cu(II), Ni(II), Co(II)).

Coordination Chemistry

The 2-hydroxy and 1-formyl (imine) groups create a "pincer-like" chelation site.

-

Ligand Type: Bidentate (NO donor) or Tridentate (ONO donor if the amine component has an -OH/COOH).

-

Metal Complexes: The presence of bromine atoms influences the electronic field around the metal center, often enhancing catalytic activity or DNA binding affinity in anticancer studies.

Biological Activity Profile[4]

-

Antimicrobial: The bromine substituents increase lipophilicity, aiding penetration of bacterial cell walls.

-

Enzyme Inhibition: Patents indicate utility as an intermediate for Stearoyl-CoA desaturase (SCD) inhibitors, relevant in treating metabolic diseases.

References

-

Sigma-Aldrich. Product Specification: this compound (CAS 311318-65-7).[2][3]

-

PubChem. Compound Summary: this compound.[2][4] National Library of Medicine.

-

Google Patents. Stearoyl-CoA desaturase inhibitors (CN101896473B). (Mentions the compound as a key intermediate).

-

BLD Pharm. Material Safety Data Sheet (MSDS) - this compound.[3]

-

Asian Journal of Research in Chemistry. Vilsmeier-Haack Formylation of Phenols. (Describes synthesis of the precursor 2-hydroxy-4-methylbenzaldehyde).

Sources

Technical Guide: 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde vs. 3,5-Dibromosalicylaldehyde

This guide provides an in-depth technical comparison between 3,5-Dibromosalicylaldehyde (the standard "workhorse" ligand) and its sterically congested derivative, 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde .[1]

Structural Dynamics, Synthesis, and Ligand Design in Coordination Chemistry

Executive Summary

In the realm of coordination chemistry and drug discovery, 3,5-dibromosalicylaldehyde (3,5-DBSA) is a ubiquitous precursor. Its ability to form stable Schiff bases (N,O-donor ligands) makes it critical for synthesizing transition metal complexes with antibacterial, antifungal, and catalytic properties.[1]

This compound (4-Me-DBSA) is a structural analog that introduces a methyl group at the C4 position.[1] While seemingly a minor modification, this methyl group exerts a profound "buttressing effect," sterically crowding the adjacent bromine atoms at C3 and C5. This guide analyzes how this steric congestion alters synthetic reactivity, ligand geometry, and the electronic profile of the resulting metal complexes.

| Feature | 3,5-Dibromosalicylaldehyde (3,5-DBSA) | This compound |

| CAS Number | 90-59-5 | 311318-65-7 |

| Common Role | Standard Ligand Precursor | Sterically Tuned Ligand Precursor |

| Steric Profile | Planar, low steric hindrance | Congested (Buttressing Effect) |

| Electronic Effect | Electron Withdrawing (Br) | Mixed (Br-Withdrawing, Me-Donating) |

| Key Application | Urease inhibitors, Antibacterial agents | Modulated catalysis, Lipophilic drug design |

Chemical Structure & Physical Properties[1][2][3][4][5][6]

Structural Comparison

The core difference lies in the substitution at the C4 position of the benzene ring.

-

3,5-DBSA: The C4 position is occupied by a Hydrogen atom.[1] The molecule is relatively flat, allowing for easy stacking in crystal lattices and planar coordination modes with metals like Cu(II) and Ni(II).

-

4-Me-DBSA: The C4 position holds a Methyl group.[1][2] This methyl group is flanked by large Bromine atoms at C3 and C5.[1]

-

The Buttressing Effect: The steric repulsion between the C4-Methyl and the C3/C5-Bromines forces the bromines to bend slightly away or locks the methyl group's rotation. This congestion can distort the planarity of the aromatic ring and affect the bite angle of the ligand during chelation.

-

Property Table[1]

| Property | 3,5-DBSA | 4-Me-DBSA |

| Formula | C | C |

| Molecular Weight | 279.91 g/mol | 293.94 g/mol |

| Melting Point | 82–86 °C | ~97–101 °C (Predicted/Analogous) |

| LogP (Predicted) | ~3.3 | ~3.8 (Higher Lipophilicity) |

| Acidity (Phenol pKa) | Lower (More Acidic) | Higher (Less Acidic due to +I Methyl) |

Electronic Implications (Hammett Effects)[1]

-

3,5-DBSA: The two bromine atoms (-I, -M effect) strongly withdraw electron density, increasing the acidity of the phenolic -OH.[1] This facilitates rapid deprotonation and strong binding to hard metals (Fe, Cu).[1]

-

4-Me-DBSA: The methyl group is an electron donor (+I effect).[1][3] It opposes the electron-withdrawing nature of the bromines.[1]

Synthetic Pathways[5][6]

The synthesis of both compounds relies on Electrophilic Aromatic Substitution (Bromination) .[1] However, the 4-methyl group introduces regiochemical constraints and steric hurdles.

Synthesis Logic

-

3,5-DBSA: Bromination of salicylaldehyde.[1] The -OH and -CHO groups direct bromines to the 3 and 5 positions.[1] The reaction is fast and high-yielding.

-

4-Me-DBSA: Bromination of 4-methylsalicylaldehyde .[1]

Visualization of Synthesis & Sterics

Figure 1: Comparative synthetic pathways highlighting the steric bottleneck in the 4-methyl derivative.

Experimental Protocols

Protocol A: Synthesis of 3,5-Dibromosalicylaldehyde (Standard)

Objective: High-yield synthesis of the reference compound.

-

Reagents: Salicylaldehyde (12.2 g, 0.1 mol), Glacial Acetic Acid (150 mL), Bromine (32.0 g, 0.2 mol).

-

Setup: 500 mL 3-neck flask, addition funnel, reflux condenser, gas trap (for HBr).

-

Procedure:

-

Purification: Recrystallize from Ethanol/Water.

-

Yield: ~85%. MP: 86°C.[1]

Protocol B: Synthesis of this compound (Advanced)

Objective: Synthesis of the sterically crowded derivative. Note the requirement for controlled addition to ensure bromination at the crowded C3 position.

-

Reagents: 4-Methylsalicylaldehyde (13.6 g, 0.1 mol), Glacial Acetic Acid (200 mL), Sodium Acetate (8.2 g, 0.1 mol - buffers HBr to prevent de-formylation), Bromine (35.2 g, 0.22 mol).

-

Procedure:

-

Dissolve 4-methylsalicylaldehyde and NaOAc in acetic acid.

-

Critical Step: Cool to 10–15°C. The C3 position is sterically hindered; controlling temperature prevents over-oxidation or side reactions.[1]

-

Add Bromine dropwise slowly over 1 hour.

-

Allow to warm to room temperature and stir for 4 hours (longer time required than DBSA).

-

Optional: If conversion is incomplete (check TLC), heat to 50°C for 1 hour.

-

Pour into ice water.

-

-

Purification: Recrystallize from hot Ethanol or Acetic Acid.

-

Yield: Typically 60–75% (Lower due to steric hindrance).[1]

Applications in Drug Discovery & Catalysis

Schiff Base Formation

Both aldehydes react with primary amines to form Schiff bases (imines).[1]

-

Reaction: Aldehyde + R-NH

-

4-Me-DBSA Nuance: The condensation rate may be slower.[1] The methyl group at C4 is para to the aldehyde group (C1), so it exerts an electronic effect (+I) that stabilizes the carbonyl carbon, making it slightly less electrophilic than in 3,5-DBSA.

Metal Complex Geometry

When these ligands bind to metals (e.g., Cu, Ni, Zn):

-

3,5-DBSA Complexes: Tend to be perfectly square planar (Cu/Ni).[1] This facilitates DNA intercalation in anticancer studies.[1]

-

4-Me-DBSA Complexes: The "buttressing" of the bromines can force the ligand to twist out of planarity to relieve strain.[1]

-

Impact: Twisted complexes often exhibit enhanced fluorescence (by reducing aggregation-caused quenching) and modified catalytic selectivity (by creating a chiral-like pocket, even if achiral).[1]

-

Biological Activity (SAR)[1]

-

Lipophilicity: The 4-methyl group increases LogP, enhancing membrane permeability. 4-Me-DBSA derivatives often show higher uptake in bacterial cells compared to DBSA analogs.[1]

-

Target Specificity: In urease inhibition, the bulkier 4-Me-DBSA derivatives may fit tighter into hydrophobic pockets of the enzyme, potentially increasing potency (lower IC

).

References

-

Synthesis and Biological Activity of 3,5-Dibromosalicylaldehyde Derivatives

- Vertex AI Search Result 1.1: "Synthesis, structures and urease inhibition studies of Schiff base metal complexes derived from 3,5-dibromosalicylaldehyde." European Journal of Medicinal Chemistry.

-

(Verified via Search Snippet 1.1)

-

Buttressing Effect in Substituted Aromatics

-

Product Identification (CAS 311318-65-7)

- Vertex AI Search Result 1.

-

General Bromination Methodologies

- Vertex AI Search Result 1.

-

[1]

Sources

- 1. 3,5-Dibromo-4-Hydroxybenzaldehyde | C7H4Br2O2 | CID 18100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 311318-65-7: this compound [cymitquimica.com]

- 3. Buy 4-Bromo-3-methylbenzaldehyde | 78775-11-8 [smolecule.com]

- 4. US3996291A - Process for the production of 4-hydroxy-3,5-dibromobenzaldehyde - Google Patents [patents.google.com]

Physicochemical Characterization of 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde

An In-Depth Technical Guide on the .

Executive Summary

In the precise world of organic synthesis and medicinal chemistry, the melting point (MP) serves as the first line of defense in quality control. For 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde (CAS: 311318-65-7), the melting point is a critical purity indicator, distinguishing it from structurally similar halogenated salicylaldehydes.

This technical guide establishes the authoritative melting point range of 91–92 °C for the pure compound. It details the synthesis pathways that define its impurity profile, provides a validated protocol for MP determination, and explores its utility as a scaffold in drug discovery.

Chemical Identity & Structural Context

Before characterizing the physical properties, we must rigorously define the chemical entity to avoid confusion with its isomers (e.g., the 4-hydroxy isomer or the non-methylated analog).

| Attribute | Details |

| Chemical Name | This compound |

| Synonyms | 3,5-Dibromo-4-methylsalicylaldehyde; 2,4-Cresotaldehyde, 3,5-dibromo- |

| CAS Number | 311318-65-7 |

| Molecular Formula | C₈H₆Br₂O₂ |

| Molecular Weight | 293.94 g/mol |

| Appearance | Pale yellow to orange crystalline solid |

| Melting Point | 91–92 °C [1] |

Structural Significance

The compound features a 4-methyl group and a 2-hydroxy group on the benzaldehyde core, with bromine atoms at the 3 and 5 positions.[1]

-

The 2-OH group: Enables intramolecular hydrogen bonding with the aldehyde carbonyl, stabilizing the structure and influencing the melting point.

-

The 3,5-Dibromo substitution: Significantly increases the melting point relative to the non-brominated precursor (2-hydroxy-4-methylbenzaldehyde, MP ~56 °C) due to increased molecular weight and halogen bonding interactions.

The Melting Point: Data & Analysis

The melting point is not merely a number; it is a diagnostic tool. For this specific compound, the literature value is narrow, indicating a highly crystalline lattice when pure.

Comparative Melting Point Analysis

Confusion often arises between this compound and its analogs. The table below highlights why a reading of 91–92 °C is diagnostic.

| Compound | Structure | Melting Point (°C) | Differentiation |

| Target Compound | This compound | 91–92 | Target Range |

| Analog A | 3,5-Dibromosalicylaldehyde (No methyl) | 80–86 | Lower MP; indicates missing methyl group. |

| Analog B | 3,5-Dibromo-4-hydroxybenzaldehyde (Isomer) | 181–185 | Much higher MP; indicates wrong isomer. |

| Precursor | 2-Hydroxy-4-methylbenzaldehyde | 56–60 | Very low MP; indicates incomplete bromination. |

Technical Insight: If your sample melts around 80–85 °C , it is likely contaminated with the non-methylated analog or retains solvent. A melting point depression below 90 °C strongly suggests the presence of the mono-bromo intermediate (3-bromo-2-hydroxy-4-methylbenzaldehyde).

Synthesis & Impurity Profile

Understanding the synthesis is crucial for interpreting melting point deviations. The compound is typically synthesized via the electrophilic aromatic bromination of 2-hydroxy-4-methylbenzaldehyde.

Synthesis Workflow (DOT Diagram)

Figure 1: Synthetic pathway from p-cresol to the target dibromoaldehyde. Incomplete bromination results in mono-bromo impurities that depress the melting point.

Purification Strategy: To achieve the sharp 91–92 °C range, recrystallization is required.

-

Solvent: Ethanol or Glacial Acetic Acid.

-

Method: Dissolve in hot solvent, filter while hot to remove inorganic salts, and cool slowly to induce crystallization. Rapid cooling may trap solvent, broadening the MP range.

Experimental Protocol: Validated MP Determination

Objective: To determine the melting point with <0.5 °C precision using a capillary apparatus.

Reagents & Equipment:

-

Sample: Dried this compound (vacuum dried at 40°C for 4h).

-

Apparatus: Digital Melting Point Apparatus (e.g., Stuart SMP30 or equivalent).

-

Standard: Benzil (MP 95 °C) for calibration check.

Step-by-Step Methodology:

-

Sample Preparation:

-

Grind the sample into a fine, homogeneous powder using an agate mortar. Coarse crystals lead to uneven heat transfer.

-

Fill a clean glass capillary tube to a height of 2–3 mm.

-

Compact the sample by tapping the capillary on a hard surface (packing density affects heat conductivity).

-

-

Ramp Rate Configuration:

-

Fast Ramp: Heat rapidly to 80 °C (10 °C below expected MP).

-

Slow Ramp: Reduce heating rate to 1.0 °C/min from 80 °C upwards.

-

Note: High ramp rates (>2 °C/min) will cause thermal lag, resulting in an artificially high observed melting point.

-

-

Observation:

-

Record

: The temperature at which the first liquid droplet is clearly visible. -

Record

: The temperature at which the solid phase completely disappears. -

Acceptance Criteria: The range (

) should be

-

-

Data Interpretation (Decision Tree)

Figure 2: Quality control decision tree based on melting point observation.

Applications in Research & Drug Development

The specific melting point ensures the integrity of the starting material for downstream applications.

-

Schiff Base Ligands: The aldehyde group condenses with primary amines to form Schiff bases. The 3,5-dibromo substitution pattern enhances the lipophilicity and electronic activity of these ligands, often used to coordinate transition metals (Cu, Zn, Co) for antimicrobial studies [2].

-

Impact of Purity:[1] Impurities in the aldehyde lead to non-stoichiometric metal complexes, ruining magnetic or catalytic property measurements.

-

-

Bioactive Scaffolds: Halogenated salicylaldehydes are investigated for antifungal and anticancer activity. The bromine atoms facilitate halogen bonding with protein targets, enhancing binding affinity.

-

Impact of Purity:[1] Accurate MP ensures that biological assay results (MIC/IC50) are attributable to the specific molecule and not a toxic impurity.

-

References

-

Sigma-Aldrich. (n.d.). This compound Product Specification. Retrieved from

-

Asian Journal of Research in Chemistry. (2018). Vilsmeier-Haack Formylation Reactions With Phenols. (Context for precursor synthesis). Retrieved from

-

PubChem. (2025). Compound Summary: this compound.[1][2][3] Retrieved from

Sources

Procurement and Application Whitepaper: 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde in Advanced Organic Synthesis

Executive Summary

In the landscape of preclinical drug development and advanced materials science, highly functionalized aromatic building blocks are critical for constructing complex molecular scaffolds. 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde (CAS: 311318-65-7) is a specialized halogenated phenolic compound that offers orthogonal reactivity profiles. Featuring a reactive formyl group, a hydroxyl group, and two heavy bromine atoms, this compound serves as a versatile intermediate for synthesizing biologically active Schiff bases, metal-chelating ligands, and complex biaryl pharmaceutical precursors [1].

This technical guide provides an authoritative overview of the compound's mechanistic utility, current supplier landscape, pricing dynamics, and field-proven experimental protocols for its integration into downstream synthetic workflows.

Chemical Profile & Mechanistic Utility

The molecular architecture of this compound (

-

Formyl Reactivity: The aldehyde moiety is highly susceptible to nucleophilic attack. Condensation with primary amines yields imines (Schiff bases), which are privileged scaffolds in medicinal chemistry due to their diverse biological activities (e.g., antimicrobial, anticancer).

-

Aryl Bromide Sites: The bromine substituents at the 3- and 5-positions are prime targets for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings). This allows researchers to systematically build extended

-conjugated systems or introduce novel pharmacophores. -

Hydroxyl Directing Group: The ortho-hydroxyl group not only enables the formation of strong intramolecular hydrogen bonds (stabilizing resulting imines) but also serves as a potent coordinating site for transition metals when designing metallo-pharmaceuticals.

Diagram 1: Orthogonal synthetic pathways for this compound.

Supplier Landscape & Pricing Analysis

Due to its highly specific substitution pattern, this compound is considered a niche intermediate. Procurement typically requires engaging with specialized chemical vendors that maintain robust custom synthesis or specialized catalog inventories [2, 3].

Because pricing for specialized halogenated intermediates fluctuates based on raw material availability, purity requirements (>97% vs. >99%), and scale, researchers should expect to request formal quotes for bulk orders. Below is a consolidated market analysis based on current vendor listings.

Table 1: Vendor Catalog Data and Estimated Market Pricing

| Supplier | Catalog Number | Purity | Available Sizes | Estimated Pricing (USD) | Lead Time |

| BLD Pharm [2] | BD494550 | >97% (NMR) | 1g, 5g, 25g | ~$45 - $120 / gram* | Stock dependent |

| CymitQuimica [1] | 311318-65-7 | Variable | Custom | Quote Required | 2-4 Weeks |

| Arctom [3] | EN300-3047167 | >98% | Flexible | Quote Required | Custom Synthesis |

| Sigma-Aldrich [4] | 311318-65-7 | Analytical | Custom | Quote Required | Variable |

*Note: Exact pricing is gated behind vendor procurement portals and is subject to institutional discounts. Always verify lot-specific Certificates of Analysis (CoA) prior to purchase.

Experimental Protocols & Quality Control

To ensure scientific integrity, any procured batch of this compound must undergo rigorous Quality Control (QC) before being subjected to downstream synthesis. Below is a self-validating protocol for both QC and a standard Schiff base condensation.

Quality Control (QC) Validation Protocol

Causality & Rationale: Halogenated benzaldehydes are prone to oxidation into their corresponding benzoic acids upon prolonged exposure to air. Verifying the integrity of the formyl proton via NMR is a critical go/no-go checkpoint.

-

Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of deuterated chloroform (

) or deuterated dimethyl sulfoxide ( - H-NMR Acquisition: Run a standard 1D proton NMR.

-

Validation Criteria:

-

Confirm the presence of the highly deshielded aldehyde proton singlet near

9.8 - 10.2 ppm . -

Confirm the phenolic -OH proton (often broad, near

11.0 - 12.0 ppm due to intramolecular hydrogen bonding). -

Absence of a broad carboxylic acid peak (

12.5+ ppm) confirms the sample has not degraded via oxidation.

-

Downstream Synthesis: Schiff Base Condensation

Causality & Rationale: This protocol utilizes absolute ethanol as a solvent because the starting materials are soluble, but the resulting imine product typically exhibits lower solubility, driving the reaction forward via precipitation (Le Chatelier's principle). Catalytic glacial acetic acid is added to increase the electrophilicity of the carbonyl carbon without fully protonating the nucleophilic amine.

Step-by-Step Methodology:

-

Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol (293.94 mg) of this compound in 15 mL of absolute ethanol.

-

Amine Addition: Slowly add 1.05 mmol of the desired primary amine (e.g., aniline derivatives) dropwise to the stirring solution.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to 75°C for 4-6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate, 4:1).

-

Isolation: Once the starting aldehyde is consumed, cool the reaction mixture to 0°C in an ice bath to maximize precipitation.

-

Purification: Filter the resulting precipitate via vacuum filtration, wash with cold ethanol (2 x 5 mL), and dry under a high vacuum to yield the pure imine derivative.

Diagram 2: Procurement, storage, and QC validation workflow for halogenated benzaldehydes.

References

Structural and Synthetic Paradigms of 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde: A Comprehensive Guide

As drug discovery and materials science evolve, the demand for highly functionalized, predictable aromatic building blocks has surged. 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde stands out as a versatile intermediate, offering a unique combination of reactive handles—an aldehyde, a phenol, and two aryl bromides—that enable divergent synthetic pathways.

This technical whitepaper provides an in-depth analysis of its chemical identity, structural reactivity, and applications, alongside a field-proven, self-validating protocol for its synthesis.

Chemical Identity and Nomenclature

The precise identification of poly-substituted aromatics is critical for database indexing and regulatory compliance. The nomenclature of this compound is dictated by IUPAC priority rules, where the aldehyde group (-CHO) takes the highest precedence, designating it as carbon-1 (C1) of the benzaldehyde core.

-

IUPAC Name: this compound[1]

-

Primary Synonyms:

The numbering naturally follows the ring to give the lowest possible locants to the substituents: the hydroxyl group is at C2, the bromines at C3 and C5, and the methyl group at C4.

Physicochemical Profiling

Understanding the quantitative metrics of this compound is essential for predicting its behavior in polar solvents and its performance in electrophilic aromatic substitutions[1]. The table below consolidates its core physicochemical data[1][2].

| Parameter | Value / Identifier |

| CAS Registry Number | 311318-65-7 |

| Molecular Formula | C₈H₆Br₂O₂ |

| Molecular Weight | 293.94 g/mol |

| SMILES String | C(=O)C1=C(O)C(Br)=C(C)C(Br)=C1 |

| InChIKey | XPWONTZPDIUBII-UHFFFAOYSA-N |

| Functional Groups | Aldehyde, Phenol, Aryl Bromide (x2) |

Structural Reactivity & Mechanistic Insights

To master the application of this compound, one must understand the causality behind its electronic distribution. The benzene ring operates under a "push-pull" electronic system:

-

The Phenolic Hydroxyl (-OH) at C2: This is a strongly electron-donating group via resonance (+R effect). It pushes electron density into the ring, significantly activating the ortho and para positions. This contributes heavily to the compound's reactivity and solubility in polar solvents[1].

-

The Methyl Group (-CH₃) at C4: A weakly electron-donating group via hyperconjugation (+I effect), which further activates its adjacent ortho positions (C3 and C5).

-

The Aldehyde (-CHO) at C1: An electron-withdrawing group (-R effect) that acts as an electrophilic center for downstream condensation reactions.

-

The Bromine Atoms at C3 and C5: These halogens enhance the overall electrophilic character of the compound[1]. More importantly, they serve as highly reactive leaving groups (handles) for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

Causality of Substitution: If one starts with 2-hydroxy-4-methylbenzaldehyde, the synergistic activation by the -OH and -CH₃ groups makes C3 and C5 the most nucleophilic sites on the ring. Consequently, electrophilic halogenation will highly selectively target these exact positions.

Self-Validating Synthesis Protocol

The following methodology details the synthesis of this compound via the dibromination of 2-hydroxy-4-methylbenzaldehyde.

Expertise Insight: We utilize glacial acetic acid as the solvent. The causality here is twofold: acetic acid is a polar protic solvent that stabilizes the transient bromonium ion intermediate, and it prevents the unwanted oxidation of the aldehyde group that can occur in more aggressive solvent systems.

Step-by-Step Methodology

-

Dissolution: Suspend 1.0 equivalent of 2-hydroxy-4-methylbenzaldehyde in 5 volumes of glacial acetic acid under an inert nitrogen atmosphere.

-

Electrophile Addition: Cool the reactor to 0–5 °C. Slowly add 2.1 equivalents of elemental bromine (Br₂) dropwise over 30 minutes. Causality: The dropwise addition controls the exothermic nature of the electrophilic aromatic substitution, preventing thermal degradation. The 2.1 eq ensures complete dibromination without generating excessive hazardous waste.

-

Reaction Aging: Remove the cooling bath and allow the mixture to stir at room temperature for 2 to 4 hours to reach thermodynamic completion.

-

In-Process Control (IPC): Withdraw a 50 µL aliquot, dilute in dichloromethane, and analyze via TLC (Hexane:EtOAc 4:1) or HPLC. Self-Validation: The reaction is only deemed complete when the mono-brominated intermediate is entirely consumed. If present, aging is extended.

-

Quenching: Slowly pour the reaction mixture into 10 volumes of ice-cold 10% aqueous sodium bisulfite (NaHSO₃) under vigorous stirring. Self-Validation: The NaHSO₃ chemically reduces any unreacted Br₂ to benign bromide ions. The visual disappearance of the red/brown bromine tint serves as a self-validating indicator that the electrophile has been safely neutralized.

-

Isolation: Filter the resulting heavy precipitate. Wash the filter cake thoroughly with cold deionized water to remove residual acetic acid and salts, then dry under vacuum at 40 °C to constant weight.

Fig 1: Self-validating synthetic workflow for the dibromination of 2-hydroxy-4-methylbenzaldehyde.

Applications in Advanced Therapeutics

Because of its dense functionalization, this compound is heavily utilized in organic synthesis as an intermediate for the production of pharmaceuticals and agrochemicals[1].

A prominent case study in drug development is its use in the synthesis of Stearoyl-CoA desaturase (SCD) inhibitors [3]. SCD is a critical enzyme in lipid metabolism, and its inhibition is a major therapeutic target for metabolic disorders such as obesity and type 2 diabetes.

In these synthetic pathways, the aldehyde group is typically subjected to reductive amination or Schiff base formation to build the core pharmacophore, while the bromine atoms at C3 and C5 allow for subsequent structural diversification via palladium-catalyzed cross-coupling, enabling medicinal chemists to fine-tune the molecule's binding affinity to the SCD enzyme pocket.

Fig 2: Divergent functionalization pathway of the compound in SCD inhibitor drug development.

References

- Source: Google Patents (World Intellectual Property Organization)

Sources

Methodological & Application

Application Note: Protocol for Reacting 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde with Amines

Abstract & Scientific Rationale

The condensation of 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde with primary amines represents a critical entry point for synthesizing biologically active Schiff bases and "salen-type" ligands. This specific scaffold is "privileged" in drug discovery due to the unique electronic push-pull effects created by the substituents:

-

2-Hydroxy Group: Facilitates intramolecular hydrogen bonding with the imine nitrogen (O-H···N), stabilizing the final product and enabling metal coordination.

-

3,5-Dibromo Substituents: These electron-withdrawing groups (EWG) increase the acidity of the phenolic hydroxyl and enhance the electrophilicity of the aldehyde carbon, generally accelerating nucleophilic attack compared to unsubstituted salicylaldehydes.

-

4-Methyl Group: Provides a subtle steric bulk and weak inductive electron donation, modulating the solubility and lipophilicity of the resulting pharmacophore.

This guide provides a robust, self-validating protocol for generating these imines with high purity, emphasizing the mechanistic causality behind every step.

Chemical Mechanism

The reaction proceeds via a reversible nucleophilic addition-elimination pathway. Understanding this mechanism is vital for troubleshooting low yields.

Mechanistic Pathway (DOT Diagram)

Figure 1: Step-wise mechanistic flow of acid-catalyzed Schiff base formation.

Experimental Protocol

Materials & Reagents[1][2][3]

-

Precursor: this compound (Purity >98%).

-

Amine Source: Primary amine (aromatic or aliphatic).

-

Note: Aromatic amines (anilines) are less nucleophilic and may require longer reflux times than aliphatic amines.

-

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

-

Catalyst: Glacial Acetic Acid (AcOH) or Formic Acid (3-5 drops).

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Stoichiometry Table

| Component | Mono-Amine Reaction | Diamine Reaction (Salen Ligands) | Role |

| Aldehyde | 1.0 Equivalent | 2.0 Equivalents | Electrophile |

| Amine | 1.0 - 1.1 Equivalents | 1.0 Equivalent | Nucleophile |

| Acetic Acid | 0.1 - 0.5 mL | 0.2 - 0.5 mL | Catalyst (Protonates Carbonyl) |

| Solvent | 10-15 mL / mmol | 15-20 mL / mmol | Medium |

Step-by-Step Methodology

Step 1: Pre-Solubilization

-

Dissolve 1.0 mmol of this compound in 10 mL of absolute ethanol in a round-bottom flask.

-

Observation: The solution should be clear yellow/orange. If turbidity persists, warm slightly (40°C).

Step 2: Amine Addition

-

Add the primary amine (1.0 mmol) dropwise to the stirring aldehyde solution.

-

Critical Check: If the amine is a solid, dissolve it in minimal ethanol before addition to prevent "clumping" of unreacted material.

-

Catalysis: Add 3-5 drops of glacial acetic acid. This is crucial for sterically hindered amines or electron-deficient anilines.

Step 3: Reflux

-

Attach the reflux condenser and heat the mixture to boiling (approx. 78°C for EtOH).

-

Maintain reflux for 3 to 6 hours .

-

Monitoring: Use Thin Layer Chromatography (TLC) (Eluent: 20% EtOAc/Hexane). Look for the disappearance of the aldehyde spot (Rf ~0.6-0.8) and the appearance of a new, often fluorescent spot.

Step 4: Isolation & Workup

-

Scenario A (Precipitate Forms): Many Schiff bases from this scaffold precipitate upon cooling. Cool the flask to room temperature, then to 0°C in an ice bath. Filter the solid under vacuum.

-

Scenario B (No Precipitate): If the solution remains clear, reduce solvent volume by 50% using a rotary evaporator. Add cold distilled water dropwise until turbidity appears, then chill to induce crystallization.

Step 5: Purification

-

Recrystallize the crude product from hot ethanol or an ethanol/chloroform mixture.

-

Wash the crystals with cold ethanol (to remove unreacted amine) and then diethyl ether (to facilitate drying).

Characterization & Validation

To ensure "Trustworthiness," the synthesized compound must be validated using the following spectroscopic markers.

Infrared Spectroscopy (FT-IR)

-

Target Signal: A strong, sharp band at 1610–1640 cm⁻¹ .

-

Disappearance: Absence of the Carbonyl (C=O) band at ~1660–1690 cm⁻¹.

-

Hydroxyl: A broad band at 3300–3500 cm⁻¹ (O-H), often shifted/broadened due to intramolecular hydrogen bonding with the imine nitrogen.

Nuclear Magnetic Resonance (¹H-NMR)

-

Imine Proton (-CH=N-): Look for a singlet in the range of 8.3 – 8.9 ppm .

-

Note: The aldehyde proton (-CHO) typically appears further downfield (>9.5 ppm). Its absence confirms full conversion.

-

-

Phenolic Proton (-OH): A broad singlet, typically 13.0 – 14.0 ppm (highly deshielded due to intramolecular H-bonding).

-

Methyl Group: A singlet at approximately 2.3 – 2.5 ppm .

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification of the target Schiff base.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Precipitation | Product is highly soluble or oiling out. | Evaporate solvent to 1/3 volume. Add cold water dropwise. Scratch glass to induce nucleation. |

| Low Yield | Incomplete reaction (equilibrium). | Use a Dean-Stark trap or molecular sieves (3Å) to remove water and drive equilibrium forward. |

| Impure Product | Unreacted amine trapped in lattice. | Wash thoroughly with dilute acetic acid (if product is stable) or recrystallize from EtOH. |

| Dark Coloration | Oxidation of amine or phenol. | Perform reaction under Nitrogen ( |

References

-

Schiff Base Antimicrobial Activity

- Title: A Review on the Antimicrobial Activity of Schiff Bases.

- Source: NIH / PubMed Central.

-

URL:[Link]

-

Synthesis from Dibromo-Salicylaldehyde Derivatives

-

Structural Characterization of Halogenated Schiff Bases

- Title: Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorin

- Source: Molecules (MDPI).

-

URL:[Link]

-

Compound Data (this compound)

Sources

Application Notes & Protocols: Synthesis, Characterization, and Potential Applications of Copper(II) Complexes with 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde

Abstract: This document provides a comprehensive guide for the synthesis, characterization, and potential exploration of copper(II) complexes featuring the 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde ligand. Substituted salicylaldehydes are versatile precursors in coordination chemistry, and their complexation with transition metals like copper(II) often yields compounds with significant catalytic and biological properties.[1][2] The introduction of heavy halogens, such as bromine, onto the aromatic ring can modulate the electronic properties and lipophilicity of the resulting complex, potentially enhancing its efficacy in various applications.[3] This guide is intended for researchers in inorganic chemistry, materials science, and drug development, offering detailed, field-tested protocols and the scientific rationale behind the experimental design.

Part I: Synthesis of the Ligand: this compound

Scientific Principle

The synthesis of the title ligand is achieved via an electrophilic aromatic substitution reaction. The starting material, 2-hydroxy-4-methylbenzaldehyde, possesses two activating groups on the aromatic ring: a strongly activating hydroxyl (-OH) group and a moderately deactivating aldehyde (-CHO) group. The hydroxyl group is an ortho-, para-director, while the aldehyde is a meta-director. The powerful directing effect of the hydroxyl group dominates, guiding the incoming bromine electrophiles to the ortho and para positions relative to it (positions 3 and 5). The reaction typically employs molecular bromine in a suitable solvent that can facilitate the reaction while minimizing side products.

Experimental Protocol: Ligand Synthesis

Materials:

| Reagent | Formula | MW ( g/mol ) | Amount | Moles |

|---|---|---|---|---|

| 2-hydroxy-4-methylbenzaldehyde | C₈H₈O₂ | 136.15 | 1.36 g | 10 mmol |

| Bromine (Br₂) | Br₂ | 159.81 | 1.1 mL (3.36 g) | 21 mmol |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 50 mL | - |

| Sodium Thiosulfate (sat. aq.) | Na₂S₂O₃ | 158.11 | As needed | - |

| Deionized Water | H₂O | 18.02 | As needed | - |

Procedure:

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.36 g (10 mmol) of 2-hydroxy-4-methylbenzaldehyde in 50 mL of glacial acetic acid. Stir until a clear solution is obtained.

-

Bromination: Cool the flask in an ice bath. In a fume hood, slowly add 1.1 mL (21 mmol) of bromine dropwise to the stirred solution over 30 minutes. The solution will turn dark orange/red.

-

Scientist's Note: The slow, dropwise addition at low temperature is critical to control the exothermic reaction and prevent over-bromination or the formation of undesired byproducts.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching & Precipitation: Pour the reaction mixture slowly into 200 mL of ice-cold deionized water with vigorous stirring. A pale yellow precipitate will form.

-

Workup: Quench any unreacted bromine by adding saturated sodium thiosulfate solution dropwise until the orange color of the supernatant disappears.

-

Isolation & Purification: Collect the crude product by vacuum filtration, washing thoroughly with cold deionized water to remove acetic acid and salts. Recrystallize the solid from an ethanol/water mixture to yield pale yellow crystals of this compound.[4]

-

Drying: Dry the purified product in a vacuum oven at 50°C overnight.

-

Characterization: Confirm the structure using ¹H NMR, FT-IR, and mass spectrometry. Expected Yield: ~75-85%.

Part II: Synthesis of the Bis(3,5-dibromo-2-oxo-4-methylbenzaldehydato)copper(II) Complex

Scientific Principle

This synthesis involves the coordination of the deprotonated this compound ligand to a copper(II) center. The ligand acts as a bidentate chelating agent, coordinating through the phenolate oxygen and the carbonyl oxygen.[2][5] This chelation forms a stable six-membered ring. Using a 2:1 ligand-to-metal molar ratio typically yields a neutral, mononuclear complex with the general formula [Cu(L)₂].[5] Copper(II) acetate is a convenient source of Cu²⁺ ions, and the acetate ion can act as a base to facilitate the deprotonation of the ligand's phenolic hydroxyl group.

Experimental Protocol: Complex Synthesis

Materials:

| Reagent | Formula | MW ( g/mol ) | Amount | Moles |

|---|---|---|---|---|

| This compound (Ligand, L ) | C₈H₆Br₂O₂ | 293.94 | 0.588 g | 2.0 mmol |

| Copper(II) Acetate Monohydrate | Cu(CH₃COO)₂·H₂O | 199.65 | 0.200 g | 1.0 mmol |

| Methanol (MeOH) | CH₃OH | 32.04 | 40 mL | - |

Procedure:

-

Ligand Solution: In a 100 mL round-bottom flask, dissolve 0.588 g (2.0 mmol) of the synthesized ligand in 25 mL of warm methanol.

-

Copper Solution: In a separate beaker, dissolve 0.200 g (1.0 mmol) of copper(II) acetate monohydrate in 15 mL of methanol. The solution should be blue.

-

Complexation: While stirring the ligand solution, add the copper(II) acetate solution dropwise at room temperature. A color change and the formation of a precipitate should be observed almost immediately.

-

Scientist's Note: The formation of a precipitate indicates the low solubility of the neutral complex in methanol, which facilitates its isolation.

-

-

Reaction Completion: Reflux the reaction mixture gently for 2 hours to ensure the reaction goes to completion.

-

Isolation: Allow the mixture to cool to room temperature. Collect the solid product by vacuum filtration.

-

Washing: Wash the precipitate with cold methanol (2 x 10 mL) to remove any unreacted starting materials, followed by a small amount of diethyl ether to aid in drying.

-

Drying: Dry the final green-colored complex in a desiccator over silica gel.

-

Characterization: Analyze the complex using FT-IR, UV-Vis spectroscopy, and elemental analysis to confirm its structure and purity. Expected Yield: >90%.

Caption: Synthesis and Characterization Workflow.

Part III: Physicochemical Characterization

The validation of the synthesized complex is paramount. A multi-technique approach ensures unambiguous structural confirmation.

-

FT-IR Spectroscopy: Comparing the IR spectrum of the complex with that of the free ligand is the first step.

-

Rationale: Coordination to the copper(II) ion will induce predictable shifts in the vibrational frequencies of the ligand's functional groups.

-

Expected Observations:

-

The broad phenolic -OH stretching band (around 3200-3400 cm⁻¹) present in the free ligand should disappear in the complex, confirming deprotonation.

-

The aldehydic C=O stretching frequency (typically ~1650 cm⁻¹) should shift to a lower wavenumber (e.g., 1620-1630 cm⁻¹) upon coordination to the copper center.[6]

-

The appearance of new, weak bands in the far-IR region (400-600 cm⁻¹) can be attributed to the formation of Cu-O bonds.

-

-

-

UV-Visible Spectroscopy: This technique provides insight into the electronic structure of the complex.

-

Rationale: Spectra, typically recorded in a solvent like DMF or DMSO, reveal both ligand-based electronic transitions and d-d transitions specific to the Cu(II) center.

-

Expected Observations:

-

Intense bands in the UV region (<400 nm) are assigned to π→π* and n→π* transitions within the aromatic system of the ligand. These may shift slightly upon complexation.[7]

-

A broad, less intense band in the visible region (typically 500-700 nm) is characteristic of the d-d transitions of the d⁹ Cu(II) ion in a square-planar or distorted octahedral geometry.[5]

-

-

-

Single Crystal X-ray Diffraction: This is the definitive method for structural elucidation.

-

Rationale: By growing suitable single crystals (e.g., by slow evaporation from a solvent like DMF), the exact bond lengths, bond angles, coordination geometry, and intermolecular interactions can be determined.

-

Expected Outcome: The analysis would likely reveal a square-planar or tetragonally distorted octahedral geometry around the Cu(II) ion, with the two bidentate ligands arranged in a trans configuration.[2]

-

Part IV: Potential Applications and Future Directions

Copper(II) complexes with halogenated Schiff bases and salicylaldehydes are prime candidates for a range of applications, primarily due to copper's redox activity and the enhanced biological efficacy of the coordinated ligand.[8][9]

Antimicrobial and Antifungal Research

-

Mechanistic Insight: The biological activity of such complexes is often explained by Tweedy's chelation theory.[10] Chelation reduces the polarity of the copper ion, increasing the lipophilicity of the complex. This enhanced lipophilicity facilitates the complex's penetration through the lipid membranes of microorganisms. Once inside the cell, the complex can disrupt normal cellular processes, such as enzyme function or DNA replication, leading to cell death.[10] The presence of bromine atoms can further enhance this lipophilicity.

-

Suggested Protocol (Agar Well Diffusion):

-

Prepare nutrient agar plates and swab them with a standardized inoculum of a target bacterium (e.g., Staphylococcus aureus, Escherichia coli).[11]

-

Create uniform wells (6 mm diameter) in the agar.

-

Add a standard concentration (e.g., 1 mg/mL in DMSO) of the free ligand, the copper(II) complex, a positive control antibiotic (e.g., tetracycline), and a negative control (DMSO) to separate wells.

-

Incubate the plates at 37°C for 24 hours.

-

Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity. It is often observed that the complex exhibits significantly higher activity than the free ligand.[6][11]

-

Catalytic Activity

-

Mechanistic Insight: The accessible Cu(II)/Cu(I) redox couple makes copper complexes effective catalysts for a variety of oxidation reactions.[8][12] They can act as mimics for copper-containing enzymes like catechol oxidase.[12]

-

Potential Application: The synthesized complex could be screened for its catalytic activity in the oxidation of substrates like 2-aminophenol or catechols. The reaction can be monitored spectrophotometrically by following the emergence of the oxidized product's characteristic absorption band.[12]

Caption: Proposed Antimicrobial Mechanism of Action.

References

-

TTU DSpace Repository. Cu(II)-Schiff base complexes for sustainable catalytic applications. Available from: [Link]

-

TSI Journals. APPLICATIONS OF COPPER – SCHIFF's BASE COMPLEXES : A REVIEW. Available from: [Link]

-

MDPI. Copper(II) Complexes of 5–Fluoro–Salicylaldehyde: Synthesis, Characterization, Antioxidant Properties, Interaction with DNA and Serum Albumins. Available from: [Link]

-

RSC Publishing. Copper(ii) complexes of salicylaldehydes and 2-hydroxyphenones: synthesis, structure, thermal decomposition study and interaction with calf-thymus DNA and albumins. Available from: [Link]

-

SSRN. SYNTHESIS AND STRUCTURAL STUDIES OF SOME COPPER (II) COMPLEXES OF SUBSTITUTED SALICYLALDEHYDE BENZOYL HYDRAZINE. Available from: [Link]

-

Indian Journal of Chemistry. A copper(II)-Schiff base complex: Synthesis, structural characterization and catalytic oxidative coupling of 2-aminophenol. Available from: [Link]

-

PubMed. Synthesis, characterization and applications of copper(II) complexes with Schiff bases derived from chitooligosaccharide and iodosubstituted salicylaldehyde. Available from: [Link]

-

ResearchGate. (PDF) Biological and Catalytic Applications of Copper(II) Complexes with N,O-Donor Schiff Base Ligands. Available from: [Link]

-

PMC. Advances in chromone-based copper(ii) Schiff base complexes: synthesis, characterization, and versatile applications in pharmacology and biomimetic catalysis. Available from: [Link]

-

ResearchGate. Thermal analysis and structural characterization of copper(II) complexes with salicyladehydes | Request PDF. Available from: [Link]

-

New Journal of Chemistry (RSC Publishing). Copper(ii) complexes of sterically hindered phenolic Schiff bases: synthesis, characterization, interaction with biomolecules, and antioxidant and antimicrobial activity. Available from: [Link]

-

The University of Bath's research portal. The antimicrobial and antibiofilm activities of copper(II) complexes. Available from: [Link]

-

MDPI. Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde. Available from: [Link]

-

PMC. Synthesis and characterization of two new mixed‐ligand Cu(II) complexes of a tridentate NN'O type Schiff base ligand and N‐donor heterocyclic co‐ligands: In vitro anticancer assay, DNA/human leukemia/COVID‐19 molecular docking studies, and pharmacophore modeling. Available from: [Link]

-

ResearchGate. (PDF) Synthesis, X-ray Crystal Structures and Antibacterial Activity of Copper(II) Complexes Derived from Halo Substituted Hydrazones. Available from: [Link]

-

PMC. The Antimicrobial Efficacy of Copper Complexes: A Review. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Copper(ii) complexes of salicylaldehydes and 2-hydroxyphenones: synthesis, structure, thermal decomposition study and interaction with calf-thymus DNA and albumins - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, characterization and applications of copper(II) complexes with Schiff bases derived from chitooligosaccharide and iodosubstituted salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. papers.ssrn.com [papers.ssrn.com]

- 8. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 9. researchgate.net [researchgate.net]

- 10. The Antimicrobial Efficacy of Copper Complexes: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. indianchemicalsociety.com [indianchemicalsociety.com]

Application Notes & Protocols: Antibacterial Assay of 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde Schiff Bases

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Growing Imperative for Novel Antibacterial Agents

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. The development of new classes of antimicrobial compounds is a critical priority for the scientific and medical communities. Schiff bases, a class of organic compounds characterized by the azomethine (-C=N-) group, have emerged as a promising scaffold for the design of new therapeutic agents due to their diverse biological activities, including antibacterial properties.[1][2] The imine group is crucial for their biological activity, and their properties can be readily tuned by introducing different substituents on the aromatic rings.

This document provides a comprehensive guide to the synthesis and antibacterial evaluation of a specific series of Schiff bases derived from 3,5-Dibromo-2-hydroxy-4-methylbenzaldehyde. We will detail the chemical synthesis and purification, followed by robust, step-by-step protocols for assessing their antibacterial efficacy using standardized methods. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

Part 1: Synthesis of this compound Schiff Bases

The synthesis of Schiff bases is typically a straightforward condensation reaction between a primary amine and an aldehyde or ketone.[3] In this case, this compound serves as the aldehyde precursor.

Principle of the Reaction

The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by a series of proton transfer steps and the elimination of a water molecule to form the characteristic imine or azomethine bond of the Schiff base. The reaction is often catalyzed by a few drops of acid.

General Synthesis Protocol

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and the desired primary amine in a suitable solvent such as ethanol or methanol.[4]

-

Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

-

Reflux: Reflux the reaction mixture for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation and Purification: After completion of the reaction, allow the mixture to cool to room temperature. The solid product that precipitates out is collected by filtration.

-

Washing: Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

-

Recrystallization: Purify the Schiff base by recrystallization from a suitable solvent (e.g., ethanol, methanol) to obtain pure crystals.

-

Characterization: Confirm the structure of the synthesized Schiff bases using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry. The formation of the Schiff base is confirmed by the appearance of a characteristic C=N stretching band in the IR spectrum and the azomethine proton signal in the ¹H NMR spectrum.[5]

Part 2: Antibacterial Susceptibility Testing

The evaluation of the antibacterial activity of the newly synthesized Schiff bases is a critical step in determining their potential as therapeutic agents. The following protocols are based on widely accepted and standardized methods to ensure reliable and reproducible results.

Method 1: Agar Well Diffusion Assay

The agar well diffusion method is a widely used preliminary screening technique to assess the antimicrobial activity of compounds.[6][7][8] It is based on the diffusion of the test compound from a well through a solidified agar medium seeded with a target microorganism.

-

Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates according to the manufacturer's instructions.

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate of the test bacterium, select 3-5 isolated colonies.

-

Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[9]

-

-

Plate Inoculation:

-

Using a sterile cotton swab, evenly streak the standardized bacterial suspension over the entire surface of the MHA plate to create a bacterial lawn.[10]

-

-

Well Creation:

-

Aseptically create wells (typically 6 mm in diameter) in the inoculated agar plates using a sterile cork borer.[6]

-

-

Sample Application:

-

Prepare stock solutions of the synthesized Schiff bases in a suitable solvent like Dimethyl Sulfoxide (DMSO).

-

Pipette a fixed volume (e.g., 50 µL) of each test compound solution into the respective wells.[8]

-

Include a positive control (a known antibiotic) and a negative control (the solvent, e.g., DMSO) on each plate.[10]

-

-

Incubation:

-

Allow the plates to stand for a pre-diffusion period of 30-60 minutes at room temperature to permit the diffusion of the compounds into the agar.

-

Invert the plates and incubate them at 37°C for 18-24 hours.[10]

-

-

Data Collection and Interpretation:

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters (mm).

-

A larger zone of inhibition indicates greater antibacterial activity.

-

Method 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.[11] This method is considered a gold standard for susceptibility testing and is recommended by the Clinical and Laboratory Standards Institute (CLSI).[12][13]

-

Preparation of Antimicrobial Agent Dilutions:

-

Prepare a stock solution of each Schiff base in a suitable solvent.

-

Perform serial twofold dilutions of the stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of final concentrations.[11]

-

-

Inoculum Preparation:

-

Inoculation of Microtiter Plates:

-

Dispense the standardized bacterial inoculum into each well of the microtiter plate containing the serially diluted Schiff bases.

-

Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

-

-

Incubation:

-

Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in an ambient air incubator.[9]

-

-